5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol is a complex organic compound that features a pyrazole ring fused with a pyrimidine ring, connected to a pentanol chain. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting phenylhydrazine with ethyl acetoacetate under reflux conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting the pyrazole derivative with 2-chloro-4,6-diaminopyrimidine in the presence of a base such as potassium carbonate.
Coupling Reaction: The pyrazole-pyrimidine intermediate is then coupled with 5-bromopentan-1-ol using a palladium-catalyzed cross-coupling reaction to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the pentanol chain can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The halogen atoms in the intermediate compounds can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-pyrimidinyl)-1H-pyrazole: Similar structure but lacks the pentanol chain.
4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidine-2-amine: Similar core structure but different substituents.
Uniqueness
5-((4-(1-Phenyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)pentan-1-ol is unique due to the presence of the pentanol chain, which can influence its solubility, bioavailability, and interaction with biological targets. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
Molecular Formula |
C18H21N5O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-[[4-(1-phenylpyrazol-4-yl)pyrimidin-2-yl]amino]pentan-1-ol |
InChI |
InChI=1S/C18H21N5O/c24-12-6-2-5-10-19-18-20-11-9-17(22-18)15-13-21-23(14-15)16-7-3-1-4-8-16/h1,3-4,7-9,11,13-14,24H,2,5-6,10,12H2,(H,19,20,22) |
InChI Key |
WFCJMPYBKUBCHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C3=NC(=NC=C3)NCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.